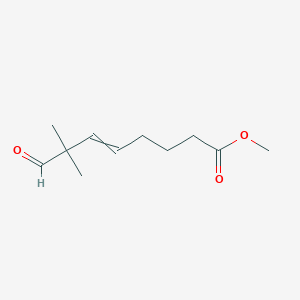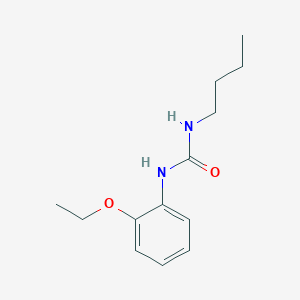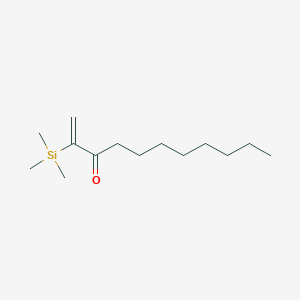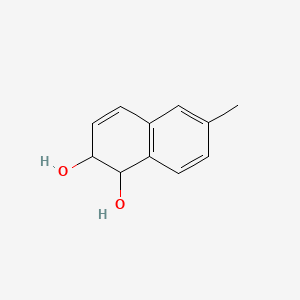![molecular formula C15H32N2O2 B14403535 2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol CAS No. 85181-20-0](/img/structure/B14403535.png)
2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol is a complex organic compound known for its unique structural properties. It is derived from 1,2,2,6,6-pentamethylpiperidine, a compound often used in various chemical syntheses due to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol typically involves multiple steps. One common method includes the reaction of 1,2,2,6,6-pentamethylpiperidine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles such as sodium hydride or organolithium compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Wissenschaftliche Forschungsanwendungen
2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The pathways involved often include the formation of hydrogen bonds and van der Waals interactions, which stabilize the compound’s structure and enhance its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A precursor to the compound, known for its stability and reactivity.
Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate: Used as a light stabilizer in coatings and inks.
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: Applied in industrial coatings and automotive paints.
Uniqueness
What sets 2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol apart from similar compounds is its unique combination of stability and reactivity, making it a valuable compound in various chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
85181-20-0 |
|---|---|
Molekularformel |
C15H32N2O2 |
Molekulargewicht |
272.43 g/mol |
IUPAC-Name |
2-[2-[methyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C15H32N2O2/c1-14(2)11-13(12-15(3,4)17(14)6)16(5)7-9-19-10-8-18/h13,18H,7-12H2,1-6H3 |
InChI-Schlüssel |
GANAODUIZXVAAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1C)(C)C)N(C)CCOCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone](/img/structure/B14403476.png)
![2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one](/img/structure/B14403480.png)

![2-(1-Ethoxydecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14403487.png)







